2-Bromo-1-(difluoromethoxy)-4-nitrobenzene
Description
Contextualization within Aromatic Chemistry
Aromatic chemistry is a cornerstone of organic chemistry, focusing on the properties and reactions of aromatic compounds, with benzene (B151609) being the archetypal example. The benzene ring's electron-rich nature makes it susceptible to electrophilic aromatic substitution, a fundamental reaction for introducing various functional groups. However, the presence of multiple substituents, as seen in 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene, significantly influences the ring's reactivity.
The interplay of the electronic effects of the bromo, difluoromethoxy, and nitro groups defines the chemical behavior of this compound. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and making it more susceptible to nucleophilic aromatic substitution. chemimpex.comsmolecule.com The bromine atom is also deactivating but can act as a leaving group in nucleophilic substitution and participate in cross-coupling reactions. The difluoromethoxy group, with its electron-withdrawing nature, further modifies the electronic landscape of the aromatic ring.
Significance of Multifunctionalized Arenes in Organic Synthesis
Multifunctionalized arenes, aromatic compounds bearing several different functional groups, are invaluable in organic synthesis. They serve as versatile scaffolds that can be selectively modified at different positions to build complex molecular architectures. The distinct reactivity of each functional group allows for a programmed, step-wise elaboration of the molecule, a key strategy in the synthesis of pharmaceuticals, agrochemicals, and materials.
The strategic placement of a halogen, a difluoromethoxy group, and a nitro group in this compound offers multiple synthetic handles. The bromine atom can be utilized in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig couplings. researchgate.net The nitro group can be reduced to an amine, which can then be further functionalized. The difluoromethoxy group can influence the molecule's physical and biological properties, such as lipophilicity and metabolic stability.
Overview of Research Trajectories for this compound
Research involving this compound primarily focuses on its utility as a synthetic intermediate for the preparation of more elaborate molecules with potential biological activity. The compound's structure allows for sequential and site-selective reactions, making it an attractive starting material for constructing libraries of compounds for drug discovery and materials science.
One significant research trajectory involves the use of this compound in the synthesis of novel quinolonecarboxylic acid derivatives, which are a class of synthetic antibacterial agents. googleapis.com In these syntheses, the bromine and nitro groups are sequentially replaced or transformed to build the final complex heterocyclic structure. The difluoromethoxy group is often incorporated to enhance the pharmacological profile of the target molecule.
Another area of investigation is its application in the synthesis of various heterocyclic compounds. The reactivity of the bromine atom in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the introduction of diverse substituents, leading to the formation of a wide range of molecular frameworks. researchgate.net The subsequent reduction of the nitro group to an amine provides a key functional group for further cyclization or derivatization reactions.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 865886-83-5 |
| Molecular Formula | C₇H₄BrF₂NO₃ |
| Molecular Weight | 268.01 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Insoluble in water, soluble in common organic solvents |
Synthetic Approaches
The primary synthetic route to this compound involves the difluoromethoxylation of 2-bromo-4-nitrophenol (B183087). This transformation can be achieved using various difluoromethylating agents.
A common method involves the reaction of 2-bromo-4-nitrophenol with a source of difluorocarbene, which is then trapped by the phenoxide. Reagents like fluoroform (CHF₃) in the presence of a base can serve as a difluorocarbene precursor. Another approach utilizes difluoromethyltriflate (TfCF₂H) for the difluoromethylation of phenols under basic conditions. A patent describes the synthesis of related difluoromethoxy nitrobenzene (B124822) derivatives by reacting the corresponding nitrophenol with chlorodifluoromethane (B1668795) in the presence of a base. google.com
Key Reactions and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of its functional groups.
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, where the bromine atom can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. This reaction is a powerful tool for introducing a wide range of substituents at the 2-position.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting aniline (B41778) derivative is a key intermediate for the synthesis of various heterocyclic compounds and can be further functionalized through diazotization or acylation reactions.
Cross-Coupling Reactions: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds with aryl or vinyl boronic acids. researchgate.net This reaction is instrumental in constructing biaryl structures, which are common motifs in pharmaceuticals and organic materials.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-5-3-4(11(12)13)1-2-6(5)14-7(9)10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKNQJGOLAQCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Bromo 1 Difluoromethoxy 4 Nitrobenzene
Reduction Reactions
The nitro group of 2-bromo-1-(difluoromethoxy)-4-nitrobenzene is readily reduced to a primary amine (-NH₂), a common and crucial transformation in synthetic chemistry. A variety of reagents can accomplish this, though the choice of method requires consideration of chemoselectivity to avoid unwanted side reactions, such as the reduction of the bromine atom (hydrodehalogenation). wikipedia.orgcommonorganicchemistry.com
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst but can sometimes promote hydrodehalogenation of aryl bromides. commonorganicchemistry.com For substrates sensitive to dehalogenation, Raney Nickel may be a more suitable catalyst. commonorganicchemistry.com
Metal-Acid Reductions: The use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl, acetic acid) is a classic and reliable method for nitro group reduction. wikipedia.orgscispace.com These conditions are generally mild enough to leave the aryl bromide and difluoromethoxy groups intact. commonorganicchemistry.comniscpr.res.in For example, reduction with zinc powder and an ammonium (B1175870) chloride solution provides a mild route to the corresponding aniline (B41778). scispace.com
The product of this reaction, 4-amino-2-bromo-1-(difluoromethoxy)benzene, is a valuable synthetic intermediate for further functionalization, including the electrophilic substitution reactions discussed previously.
Table 4: Selected Methods for the Reduction of Aromatic Nitro Groups
| Method | Reagents and Conditions | Selectivity Notes |
|---|---|---|
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Nickel, solvent (e.g., ethanol) | Pd/C may cause hydrodehalogenation of the C-Br bond; Raney Nickel is often preferred for halogenated substrates. commonorganicchemistry.com |
| Metal in Acid | Fe, Sn, or Zn with HCl or Acetic Acid | Generally provides good chemoselectivity, preserving the C-Br bond. commonorganicchemistry.comscispace.com |
| Tin(II) Chloride | SnCl₂·2H₂O, solvent (e.g., ethanol), often with acid | A mild and selective method suitable for substrates with other reducible groups. commonorganicchemistry.com |
| Hydrazine/Metal | Hydrazine (N₂H₄) with Zn or Mg powder | A rapid and selective method that avoids strong acid and pressure apparatus. niscpr.res.in |
Transformation of the Nitro Group to Amine Derivatives
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing access to anilines that are crucial intermediates for pharmaceuticals, agrochemicals, and materials. The conversion of this compound to 3-bromo-4-(difluoromethoxy)aniline (B3043275) is a key step in the synthesis of various biologically active molecules. This reduction can be accomplished using a variety of classical and modern reagents.
Common methods involve catalytic hydrogenation or the use of dissolving metal reductions. wikipedia.org Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, is a widely used, clean, and efficient method. wikipedia.orgnih.gov For instance, hydrogenation with H₂ gas in the presence of Pd/C in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) typically affords the desired aniline in high yield.
Metal-based reductions in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid, are also effective. wikipedia.org These methods are often preferred in laboratory settings due to their simplicity and effectiveness, despite generating stoichiometric amounts of metal waste. The general mechanism for these reductions involves a series of electron and proton transfers to the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov
Recent advancements have explored more environmentally benign and selective methods. For example, transfer hydrogenation using formic acid or its salts (like ammonium formate) in the presence of a heterogeneous catalyst (e.g., Pd/C) provides a safer alternative to using hydrogen gas. organic-chemistry.org The table below summarizes common conditions for this transformation.
| Reagent/Catalyst | Solvent/Conditions | Typical Outcome | Reference |
|---|---|---|---|
| H₂, Pd/C | Ethanol or Ethyl Acetate, RT | High yield of the corresponding aniline | wikipedia.orgnih.gov |
| Fe, Acetic Acid | Reflux | Effective reduction to aniline | wikipedia.org |
| SnCl₂·2H₂O | Ethanol or HCl, Reflux | Standard method for nitro group reduction | wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous/Organic Biphasic System | Mild reduction, good for sensitive substrates | wikipedia.org |
| Ammonium Formate, Pd/C | Methanol, Reflux | Transfer hydrogenation, avoids H₂ gas | organic-chemistry.org |
Selective Reduction Methodologies
Chemoselectivity is a critical consideration when reducing this compound, as the aryl bromide moiety is susceptible to hydrodebromination under certain catalytic hydrogenation conditions. The choice of reducing agent and reaction conditions is therefore paramount to ensure that only the nitro group is transformed, leaving the C-Br bond intact for subsequent cross-coupling reactions.
Methods that favor the selective reduction of the nitro group over hydrodehalogenation include:
Tin(II) Chloride: This is a classic and highly reliable method for selectively reducing aromatic nitro groups in the presence of halogens.
Iron in Acidic Media: The Béchamp reduction, using iron filings in acetic or hydrochloric acid, is known for its high chemoselectivity for the nitro group.
Catalytic Transfer Hydrogenation: Using hydrogen donors like formic acid or cyclohexene (B86901) with a Pd/C catalyst under carefully controlled, mild conditions can minimize hydrodehalogenation. organic-chemistry.org
Sodium Borohydride with Catalysts: The use of NaBH₄ in the presence of transition metal catalysts like NiCl₂ or CoCl₂ can also achieve selective reduction, though conditions must be optimized.
The inherent reactivity difference between the nitro group and the aryl bromide allows for this selectivity. The nitro group is more readily reduced than the aryl C-Br bond is cleaved via hydrogenolysis. However, aggressive conditions, such as high hydrogen pressure, high temperature, or prolonged reaction times with highly active catalysts, can lead to the loss of the bromine atom. The difluoromethoxy group is generally stable under these reductive conditions.
Cross-Coupling Chemistry
The presence of the aryl bromide moiety in this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing C-C and C-heteroatom bonds.
Palladium-Catalyzed Cross-Couplings
Palladium catalysts are the most extensively used for cross-coupling reactions involving aryl halides due to their high efficiency, functional group tolerance, and predictable reactivity. nih.govjyu.fi
The aryl bromide in this compound serves as the electrophilic partner in a wide array of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. The general catalytic cycle for these reactions begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming an arylpalladium(II) halide intermediate. nih.govjyu.fi This is followed by transmetalation (in Suzuki or Stille couplings) or migratory insertion (in Heck couplings) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov
The strong electron-withdrawing nature of both the nitro group and the difluoromethoxy group activates the C-Br bond, facilitating the initial oxidative addition step. This enhanced reactivity allows the coupling to proceed under relatively mild conditions. For example, in a Suzuki-Miyaura coupling, this compound can be reacted with a variety of aryl- or vinylboronic acids or esters to form biaryl or styrenyl derivatives, respectively. mdpi.comorganic-chemistry.org
| Reaction Type | Coupling Partner | Typical Pd Catalyst | Ligand/Base | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | SPhos, XPhos / K₂CO₃, K₃PO₄ | Biaryls | nih.gov |
| Heck | Alkenes | Pd(OAc)₂ | P(o-tol)₃ / Et₃N | Styrenes | mdpi.com |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ / Et₃N | Aryl Alkynes | mdpi.com |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃ | BINAP, Xantphos / NaOtBu | Aryl Amines/Amides | nih.gov |
While this section's title suggests the introduction of difluoromethylated groups, in the context of the starting material this compound, the focus is more on the influence that the existing difluoromethoxy group exerts on the molecule's reactivity. The -OCF₂H group is a strong electron-withdrawing group due to the electronegativity of the fluorine atoms. This property, in conjunction with the para-nitro group, significantly lowers the electron density of the aromatic ring.
This electronic effect has a pronounced impact on the oxidative addition step in palladium-catalyzed cross-coupling. The electron-deficient nature of the C-Br bond makes it more susceptible to attack by the electron-rich Pd(0) catalyst, often leading to faster reaction rates compared to less activated aryl bromides. Therefore, the difluoromethoxy moiety acts as an "activating group" for cross-coupling reactions at the bromide position.
Nickel-Catalyzed Cross-Couplings
Nickel-catalyzed cross-coupling has emerged as a powerful and cost-effective alternative to palladium-catalyzed methods. squarespace.com Nickel catalysts can exhibit unique reactivity and are particularly effective for coupling unreactive electrophiles or enabling transformations that are challenging for palladium. squarespace.comnih.gov
For this compound, nickel catalysts can be used for similar transformations as palladium, such as Suzuki-Miyaura type couplings with arylboronic acids. beilstein-journals.orgrsc.org The catalytic cycle is generally analogous to that of palladium, involving Ni(0)/Ni(II) redox cycles. However, nickel catalysis can also proceed via single-electron transfer (SET) mechanisms involving Ni(I) or Ni(III) intermediates, which can open up different reaction pathways. squarespace.com
One key advantage of nickel is its potential for different chemoselectivity. In molecules with multiple halide substituents, nickel and palladium can sometimes offer orthogonal reactivity, allowing for the selective coupling at different positions. nih.govbeilstein-journals.org For instance, while palladium catalysts typically show high selectivity for C-Br bonds over C-F bonds, certain nickel systems have been specifically designed to activate the more robust C-F bond. nih.govbeilstein-journals.org In the case of this compound, a standard nickel catalyst would be expected to react preferentially at the C-Br bond, providing an alternative to palladium for the synthesis of the coupled products outlined in the previous section. The choice between nickel and palladium may be dictated by cost, catalyst sensitivity, or the specific nature of the desired coupling partners.
Copper-Catalyzed Cross-Couplings (e.g., Ullmann-type reactions)
The carbon-bromine bond in this compound is a key site for synthetic transformations, particularly through copper-catalyzed cross-coupling reactions. The classic example of such a transformation is the Ullmann reaction, which traditionally involves the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl compound. organic-chemistry.org In this context, this compound would be expected to undergo self-coupling at elevated temperatures in the presence of copper powder to yield 2,2'-bis(difluoromethoxy)-5,5'-dinitrobiphenyl. rsc.org This reaction proceeds through the formation of an organocopper intermediate, followed by oxidative addition and reductive elimination steps to form the new carbon-carbon bond. organic-chemistry.org
Modern advancements in catalysis have expanded the scope of Ullmann-type reactions beyond simple homocoupling. These newer methodologies often employ copper(I) salts, frequently in conjunction with ligands, to facilitate cross-coupling with a diverse range of nucleophiles under milder conditions. The reactivity of the C-Br bond in the subject molecule makes it a suitable substrate for these transformations. For instance, copper-catalyzed couplings can be used to form C-N, C-O, and C-S bonds. Furthermore, related copper-catalyzed protocols enable the coupling of aryl bromides with various organometallic reagents, such as organozinc compounds, to create new C-C bonds. nih.gov The presence of the electron-withdrawing nitro and difluoromethoxy groups can influence the reactivity of the aryl bromide, often making the carbon atom of the C-Br bond more electrophilic and susceptible to nucleophilic attack or oxidative addition to the copper catalyst. rsc.org
| Reaction Type | Coupling Partner | Catalyst/Reagent | Product Type |
| Ullmann Self-Coupling | Self (another molecule of substrate) | Copper powder, Heat | Symmetrical Biaryl |
| C-N Coupling | Amines, Amides | Cu(I) salt, Ligand, Base | N-Aryl Amines/Amides |
| C-O Coupling | Alcohols, Phenols | Cu(I) salt, Ligand, Base | Diaryl Ethers |
| C-C Coupling | Organozinc Reagents | Cu(I) salt | Unsymmetrical Biaryl |
Other Significant Transformations
Oxidation Reactions (e.g., at the Difluoromethoxy Group)
The difluoromethoxy (–OCF₂H) group is a notable functional group in medicinal chemistry, largely because it acts as a lipophilic hydrogen bond donor and is characterized by high metabolic stability. mdpi.com This stability implies a general resistance to oxidative degradation under biological conditions. While the aromatic ring or the nitro group could potentially undergo oxidation under harsh chemical conditions, the difluoromethoxy group itself is generally robust. The C-H bond within the –OCF₂H moiety is less susceptible to oxidation compared to, for example, a benzylic C-H bond. Specific, high-yielding oxidative transformations targeting the difluoromethoxy group on complex aromatic systems like this compound are not commonly reported in standard synthetic literature, which underscores the chemical stability of this functional group. nih.gov
Radical Reactions (e.g., Photoreactions with Thiols, Atom Abstraction)
This compound is a substrate well-suited for radical reactions, particularly those involving the cleavage of the carbon-bromine bond. Photochemical methods are especially effective for initiating such transformations. In the presence of ultraviolet or visible light, the C-Br bond can be homolytically cleaved or, more commonly, the molecule can be activated to participate in a single-electron transfer (SET) process. organic-chemistry.org
A significant application of this reactivity is the photoinduced reaction with thiols to form aryl thioethers. rsc.org These reactions can be promoted by a photocatalyst, sometimes involving inexpensive copper salts, and proceed under mild conditions, often at low temperatures. organic-chemistry.org The proposed mechanism typically involves the formation of a copper(I)-thiolate complex which, upon photoexcitation, engages in a SET pathway to cleave the C-Br bond of the aryl halide, generating an aryl radical. organic-chemistry.org This radical then combines with the thiol or thiolate to form the C-S bond of the final product. bohrium.com The reaction is compatible with a wide range of functional groups, making it a versatile method for synthesizing complex sulfide (B99878) molecules. organic-chemistry.org
| Reaction Type | Reagent | Conditions | Key Intermediate | Product |
| Photoinduced Thiolation | Aryl or Alkyl Thiol | Visible Light, Photocatalyst (e.g., CuI), Base | Aryl Radical | Aryl Thioether |
Functionalization at Other Aromatic Positions (e.g., C-H Activation)
Beyond reactions at the carbon-bromine bond, the aromatic ring of this compound possesses C-H bonds that can be targets for functionalization. The powerful electron-withdrawing nature of the nitro group significantly influences the electronic properties of the ring, activating it towards certain types of transformations and directing incoming groups to specific positions.
Direct C-H activation is a modern synthetic strategy that allows for the formation of new bonds without pre-functionalization. rsc.org In the case of nitroarenes, the nitro group can serve as a directing group for regioselective C-H functionalization, typically favoring the ortho positions (C-3 and C-5 in this molecule). rsc.org For example, transition-metal-catalyzed C-H arylation or alkylation reactions have been developed for nitroarenes. While the position para to the nitro group is blocked, the ortho positions are available for such transformations. Another class of reactions involves radical-based C-H functionalization. For instance, transition-metal-free methods for the amination of nitroarenes have been shown to proceed with high regioselectivity, involving the generation of nitrogen-centered radicals that attack the electron-deficient aromatic ring. researchgate.netnih.gov These strategies offer a pathway to introduce additional complexity to the molecular scaffold by selectively converting inert C-H bonds into new functional groups.
| Reaction Type | Reagent Type | Directing Group | Position of Functionalization |
| C-H Arylation | Arylating Agent (e.g., boronic acid) | Nitro Group | C-3, C-5 (ortho to nitro) |
| C-H Amination | Amine Source | Nitro Group | C-3, C-5 (ortho to nitro) |
Role As a Key Synthetic Intermediate and Precursor
Building Block for Complex Organic Molecules
The unique substitution pattern of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene makes it an essential building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom can be readily displaced or utilized in cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide range of substituents, leading to the assembly of elaborate molecular frameworks.
The difluoromethoxy group is a bioisostere of a methoxy (B1213986) or hydroxyl group and can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. Its inclusion is often a key design element in the development of new pharmaceutical agents and agrochemicals. The nitro group can be reduced to an aniline (B41778) derivative, which can then be further functionalized through various reactions, including diazotization and amide bond formation.
A summary of representative applications is provided in the table below:
| Application Area | Synthetic Strategy | Resulting Molecular Class |
| Medicinal Chemistry | Suzuki Coupling | Biaryl compounds |
| Buchwald-Hartwig Amination | Arylamine derivatives | |
| Reduction of Nitro Group | Anilines and their derivatives | |
| Materials Science | Stille Coupling | Conjugated polymers |
| Sonogashira Coupling | Aryl alkynes |
Precursor to Fluorinated Aromatic Compounds
The presence of the difluoromethoxy group makes this compound a direct precursor to a variety of fluorinated aromatic compounds. The introduction of fluorine atoms into organic molecules can have a profound impact on their biological activity and material properties. The difluoromethoxy group, in particular, is of growing interest due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor.
Starting from this compound, chemists can access a range of more complex fluorinated aromatics by leveraging the reactivity of the bromo and nitro functionalities. For instance, the bromine atom can be substituted via nucleophilic aromatic substitution or used in transition-metal-catalyzed cross-coupling reactions to introduce other fluorine-containing moieties.
Derivatization for Specialized Chemical Applications
The versatile reactivity of this compound allows for extensive derivatization to produce compounds tailored for specialized chemical applications. The selective manipulation of its three key functional groups enables the synthesis of a diverse library of derivatives with fine-tuned properties.
The following table outlines potential derivatization strategies:
| Functional Group | Reaction Type | Potential Products |
| Bromo Group | Nucleophilic Aromatic Substitution | Aryl ethers, aryl sulfides, arylamines |
| Grignard Reagent Formation | Benzoic acid derivatives, benzyl (B1604629) alcohols | |
| Metal-Catalyzed Cross-Coupling | Biaryls, styrenes, aryl alkynes | |
| Nitro Group | Reduction | Anilines |
| Partial Reduction | Nitrosobenzenes, phenylhydroxylamines | |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted nitrobenzenes (under forcing conditions) |
Through these and other transformations, this compound can be converted into a vast array of specialized chemicals, including ligands for catalysis, functional dyes, and probes for biological imaging.
Theoretical and Computational Investigations
Electronic Structure Analysis
The electronic character of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene is dictated by the interplay of its three substituents: the bromine atom, the nitro group, and the difluoromethoxy group. Each of these groups exerts inductive and resonance effects that modulate the electron density distribution within the aromatic ring.
The bromine atom, a halogen, is known to be an ortho-, para-directing deactivator in electrophilic aromatic substitution. This is due to its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R). The nitro group is a strong electron-withdrawing group, primarily through a powerful resonance effect (-R) and a significant inductive effect (-I), making the aromatic ring electron-deficient.
The difluoromethoxy group (-OCF₂H) is a more complex substituent. The presence of two highly electronegative fluorine atoms on the methyl carbon significantly enhances the inductive electron-withdrawing nature of the group. Recent studies have quantified the electronic influence of the difluoromethoxy group using Hammett constants, which are a measure of the electron-donating or electron-withdrawing ability of a substituent. These studies indicate that the -OCF₂H group acts as a moderate electron acceptor through both inductive (σI) and resonance (σR) effects.
The combined effect of these three substituents on the benzene (B151609) ring is a significant polarization of the electron density. The strong electron-withdrawing nature of the nitro group, complemented by the inductive effects of the bromine and difluoromethoxy groups, renders the aromatic ring highly electrophilic.
Table 1: Electronic Properties of Substituents
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect |
|---|---|---|---|
| -Br | Electron-withdrawing | Electron-donating | Deactivating, ortho-, para-directing |
| -NO₂ | Electron-withdrawing | Electron-withdrawing | Strongly deactivating, meta-directing |
| -OCF₂H | Moderately electron-withdrawing | Moderately electron-withdrawing | Deactivating |
Note: The directing effects are in the context of electrophilic aromatic substitution and may differ for other reaction types.
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would be expected to show regions of negative potential (typically colored red or yellow) and positive potential (blue).
The most negative electrostatic potential would be localized on the oxygen atoms of the nitro group, indicating these as the primary sites for electrophilic attack. The aromatic ring, being electron-deficient due to the attached withdrawing groups, would exhibit a less negative or even positive potential. The bromine atom often presents a region of positive potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding. The hydrogen atom of the difluoromethoxy group, being attached to a carbon bearing two fluorine atoms, would also be expected to have a positive potential, making it a potential hydrogen bond donor.
Conformational Analysis and Intermolecular Interactions
The spatial arrangement of the substituents and the non-covalent forces they can engage in are crucial for understanding the solid-state structure and properties of this compound.
A significant feature of the difluoromethoxy group is the ability of its C-H bond to act as a hydrogen bond donor. The high electronegativity of the adjacent fluorine atoms polarizes the C-H bond, imparting a partial positive charge on the hydrogen atom. This allows for the formation of C-H···O or C-H···N hydrogen bonds with suitable acceptors.
Computational studies on molecules containing the CF₂H moiety have confirmed its role as an unconventional hydrogen bond donor. These interactions, while weaker than conventional O-H···O or N-H···O hydrogen bonds, can play a significant role in determining the crystal packing and conformational preferences of molecules. In the context of this compound, the difluoromethoxy hydrogen could form intermolecular hydrogen bonds with the oxygen atoms of the nitro group of a neighboring molecule.
Table 2: Typical Hydrogen Bond Parameters for Difluoromethyl Groups
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| C-H···O | 2.9 - 3.5 | 120 - 180 |
| C-H···N | 3.0 - 3.6 | 120 - 180 |
Data is generalized from computational studies of various difluoromethyl-containing compounds.
Aromatic molecules often form dimeric complexes in the solid state and in solution, driven by non-covalent interactions such as π-π stacking and hydrogen bonding. For substituted benzenes, the geometry and stability of these dimers are influenced by the nature and position of the substituents.
Theoretical investigations of benzene dimers have identified two primary low-energy conformations: the T-shaped (edge-to-face) and the parallel-displaced (stacked) arrangements. The presence of substituents can alter the relative stability of these conformations. Electron-withdrawing groups, such as the nitro group in this compound, can influence the electrostatic component of the interaction, often favoring antiparallel stacked arrangements that minimize electrostatic repulsion. The binding energy of such dimers is a delicate balance of electrostatic, dispersion, and exchange-repulsion forces. The presence of multiple substituents in this compound would likely lead to a complex potential energy surface with several possible stable dimeric structures.
Reaction Mechanism Studies
The electronic properties of this compound suggest that it would be susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group (in this case, potentially the bromide ion) on the aromatic ring.
Application of Density Functional Theory (DFT) in Reaction Pathways
While no specific studies on the reaction pathways of this compound using Density Functional Theory (DFT) have been identified, DFT is a primary computational method for such investigations. For analogous aromatic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model reaction mechanisms, identify transition states, and determine activation energies. This approach elucidates the electronic and structural changes that occur during chemical transformations.
Prediction and Validation of Kinetic Parameters
The prediction and validation of kinetic parameters for this compound have not been documented in available research. In computational chemistry, kinetic parameters are typically derived from the potential energy surface calculated using methods like DFT. Transition state theory is then applied to compute rate constants and other kinetic data. Experimental validation, which is crucial, would involve laboratory studies of reaction rates under various conditions, but such data for this specific compound is not publicly accessible.
Spectroscopic Property Predictions (e.g., IR, Raman, NMR, UV-Vis)
Computational prediction of spectroscopic properties for this compound has not been specifically reported. For similar molecules, such as 1-Bromo-4-Nitrobenzene, DFT calculations have been successfully used to predict vibrational frequencies (IR and Raman), as well as ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Time-dependent DFT (TD-DFT) is the standard approach for calculating electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net Without dedicated computational studies on this compound, no theoretical spectroscopic data can be presented.
A general representation of the type of data that would be generated from such a study is presented in the table below, based on typical outputs for related aromatic compounds.
Table 1: Hypothetical Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
|---|---|---|
| IR | C-NO₂ Symmetric Stretch | ~1350 cm⁻¹ |
| IR | C-Br Stretch | ~680 cm⁻¹ |
| Raman | Aromatic C-H Stretch | ~3100 cm⁻¹ |
| ¹³C NMR | C-Br | ~115 ppm |
| ¹H NMR | Aromatic Protons | ~7.5 - 8.5 ppm |
Note: The values in this table are hypothetical and for illustrative purposes only. They are not based on actual calculations for this compound.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene is likely to move towards more sustainable and efficient methodologies. Current synthetic approaches to fluorinated aromatic compounds often rely on harsh conditions and hazardous reagents. Future research will likely focus on greener alternatives.
One promising avenue is the application of photoredox catalysis . nih.govnih.govresearchgate.netresearchgate.netpkusz.edu.cn This technique utilizes visible light to initiate chemical reactions under mild conditions, often with high selectivity and functional group tolerance. nih.govnih.govresearchgate.net The introduction of the difluoromethoxy group onto the aromatic ring could potentially be achieved through a photoredox-catalyzed reaction of a corresponding phenol (B47542) with a suitable difluoromethoxy source.
Another area of development is the use of flow chemistry . Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated synthesis. The development of a continuous flow process for the synthesis of this compound could enable safer and more scalable production.
Furthermore, research into novel difluoromethylating and difluoromethoxylating reagents is ongoing. The development of more stable, less hazardous, and more efficient reagents for introducing the -OCF₂H group will be crucial for the sustainable synthesis of this and other similar compounds.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Photoredox Catalysis | Mild reaction conditions, high selectivity, good functional group tolerance. nih.govnih.govresearchgate.net | Development of suitable photocatalysts and difluoromethoxylating agents. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters and reactor design for multiphase reactions. |
| Novel Reagents | Increased efficiency, reduced hazards, and lower cost. | Synthesis and evaluation of new reagents with improved stability and reactivity. |
Exploration of Underexplored Reaction Pathways
The unique combination of functional groups in this compound opens up a plethora of reaction pathways that remain largely unexplored. Future research will likely focus on leveraging the reactivity of the bromine atom, the nitro group, and the aromatic ring itself.
The bromine atom serves as a versatile handle for a variety of cross-coupling reactions . These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Key cross-coupling reactions that could be explored with this substrate include:
Suzuki-Miyaura Coupling : The reaction of this compound with boronic acids or their derivatives would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position. mdpi.comorganic-chemistry.orgyoutube.comlibretexts.org
Buchwald-Hartwig Amination : This reaction would enable the synthesis of various substituted anilines by coupling the bromo-compound with a diverse range of amines. libretexts.orgwikipedia.orgchemrxiv.orgelsevierpure.comresearchgate.net
Sonogashira Coupling : The introduction of alkyne moieties can be achieved through this palladium-copper co-catalyzed reaction, leading to the formation of substituted phenylacetylenes. nrochemistry.comwikipedia.orgorganic-chemistry.orgresearchgate.netucsb.edu
The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up pathways to a wide array of derivatives, including amides, sulfonamides, and heterocyclic compounds. The resulting 2-bromo-4-amino-1-(difluoromethoxy)benzene could serve as a key intermediate for the synthesis of complex molecules.
Furthermore, the electron-withdrawing nature of the nitro and difluoromethoxy groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This could allow for the displacement of the bromine atom by various nucleophiles under relatively mild conditions.
| Reaction Type | Potential Products | Significance |
| Suzuki-Miyaura Coupling | Biaryls, substituted benzenes | Formation of C-C bonds, access to complex scaffolds. mdpi.comorganic-chemistry.orgyoutube.comlibretexts.org |
| Buchwald-Hartwig Amination | Substituted anilines | Formation of C-N bonds, important for pharmaceuticals. libretexts.orgwikipedia.orgchemrxiv.orgelsevierpure.comresearchgate.net |
| Sonogashira Coupling | Phenylacetylenes | Formation of C-C triple bonds, useful in materials science. nrochemistry.comwikipedia.orgorganic-chemistry.orgresearchgate.netucsb.edu |
| Nitro Group Reduction | Anilines | Precursors for a wide range of functional groups. |
| Nucleophilic Aromatic Substitution | Ethers, amines, thioethers | Functionalization of the aromatic ring. |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry is poised to play a significant role in guiding the future research of this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule and to elucidate the mechanisms of potential reactions. researchgate.netresearchgate.netdntb.gov.uanih.goviciq.orgnih.gov
For instance, DFT studies could be used to:
Predict Reaction Outcomes : By calculating the activation energies of different reaction pathways, computational models can help predict the most likely products of a given reaction, saving valuable experimental time and resources.
Optimize Reaction Conditions : Computational screening of different catalysts, ligands, and solvents can aid in the rational design of more efficient and selective reactions.
Understand Reaction Mechanisms : A detailed understanding of the reaction mechanism at the molecular level can provide insights that lead to the development of novel transformations.
Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to predict the potential biological activities of derivatives of this compound. rsc.org By correlating the structural features of a series of compounds with their biological activity, QSAR models can guide the design of new molecules with desired therapeutic properties.
| Computational Method | Application | Potential Impact |
| Density Functional Theory (DFT) | Reaction mechanism elucidation, prediction of reactivity and selectivity. researchgate.netresearchgate.netdntb.gov.uanih.goviciq.orgnih.gov | Rational design of experiments, accelerated discovery of new reactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives. rsc.org | Focused synthesis of compounds with higher potential for therapeutic applications. |
Expansion of Synthetic Utility
The future of this compound in synthetic chemistry lies in its application as a versatile building block for the synthesis of more complex and valuable molecules. The presence of the difluoromethoxy group is of particular interest, as this moiety is increasingly being incorporated into pharmaceuticals and agrochemicals to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov
One key area for the expansion of its synthetic utility is in the synthesis of heterocyclic compounds . The functional groups on the molecule can be manipulated to construct a variety of heterocyclic rings, which are prevalent in biologically active molecules. For example, reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, could lead to the formation of benzodiazepines or other nitrogen-containing heterocycles. impactfactor.orgrsc.org
Furthermore, the development of C-H activation/functionalization reactions at the ortho-position to the difluoromethoxy group could provide a direct route to novel derivatives without the need for pre-functionalization. dntb.gov.uafrontiersin.org This emerging area of synthesis offers a powerful tool for the efficient construction of complex molecules.
The unique electronic properties imparted by the difluoromethoxy group could also be exploited in the design of novel organic materials , such as liquid crystals or organic light-emitting diodes (OLEDs). The combination of the electron-withdrawing nitro and difluoromethoxy groups with an electron-donating group, introduced via cross-coupling, could lead to molecules with interesting photophysical properties.
Q & A
Q. Data Ambiguity Resolution :
- Overlapping signals in NMR can be resolved using 2D techniques (e.g., COSY, HSQC) or by comparing with structurally similar compounds. For example, the absence of a para-nitro group in analogues like 2-bromo-1-(difluoromethoxy)-3-nitrobenzene can clarify splitting patterns .
- Cross-validate spectral data with computational methods (DFT calculations for NMR chemical shifts) .
How do the electronic effects of the difluoromethoxy and nitro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Advanced Research Question
Answer:
The nitro group at the 4-position is a strong electron-withdrawing group (EWG) that activates the benzene ring toward NAS by stabilizing the transition state through resonance. However, the difluoromethoxy group (-OCF₂H) is a moderate EWG due to the inductive effect of fluorine, which competes with the nitro group’s resonance effects. This creates a regioselective challenge:
- Bromine at the 2-position is meta to the nitro group and ortho to the difluoromethoxy group. NAS typically occurs at the bromine site, but steric hindrance from the bulky difluoromethoxy group may reduce reaction rates .
- Experimental Optimization :
- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize the transition state.
- Elevate temperatures (80-120°C) to overcome steric barriers.
- Monitor reaction progress via TLC with UV visualization (nitro groups quench fluorescence).
Contradiction Note : While EWGs generally enhance NAS, steric effects from -OCF₂H may lead to unexpected side products. Comparative studies with analogues (e.g., 2-bromo-4-nitro-1-(trifluoromethoxy)benzene) show reduced yields in NAS due to increased steric bulk .
What are the key considerations for optimizing the synthetic yield of this compound, particularly regarding solvent choice and reaction temperature?
Basic Research Question
Answer:
Synthetic Route : Typically involves bromination of 1-(difluoromethoxy)-4-nitrobenzene using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃).
- Solvent Selection :
- Non-polar solvents (e.g., CCl₄) : Minimize side reactions but slow reaction kinetics.
- Polar solvents (e.g., CH₃CN) : Accelerate bromination but risk over-bromination. A 1:1 mix of CCl₄:CH₃CN balances reactivity and selectivity .
- Temperature : Maintain 0-5°C during bromine addition to control exothermicity. Post-addition, warm to 25°C for 12 hours to ensure completion.
- Yield Optimization :
- Use a 10% molar excess of NBS to account for side reactions.
- Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate the product (typical yields: 60-75%) .
In crystallographic studies of this compound, how do the positions of substituents affect crystal packing and intermolecular interactions?
Advanced Research Question
Answer:
The nitro group and bromine atom dominate crystal packing through halogen bonding and π-π interactions:
- Halogen Bonding : The bromine atom acts as a halogen bond donor, interacting with electron-rich regions (e.g., nitro oxygen) in adjacent molecules (distance: ~3.3 Å) .
- π-π Stacking : The nitro group’s planar geometry facilitates stacking along the crystallographic axis (offset ~3.5 Å).
- Difluoromethoxy Group : The -OCF₂H group introduces steric bulk, reducing packing efficiency. This results in lower symmetry (e.g., monoclinic P2₁/c) compared to analogues without -OCF₂H .
Methodological Note : Use the SHELX suite for structure refinement. Key steps:
Collect high-resolution data (d ~0.8 Å) to resolve fluorine positions.
Apply anisotropic displacement parameters for bromine and fluorine atoms.
Validate using R-factor convergence (<5% discrepancy) .
How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
Advanced Research Question
Answer:
Reported solubility discrepancies arise from solvent polarity and hydrogen-bonding capacity:
- Polar Solvents (DMSO, DMF) : High solubility (>50 mg/mL) due to dipole interactions with nitro and difluoromethoxy groups.
- Non-polar Solvents (Hexane) : Poor solubility (<1 mg/mL).
- Methanol/Water : Partial solubility (~10 mg/mL) but risk hydrolysis of the difluoromethoxy group .
Q. Resolution Strategy :
- Use dynamic light scattering (DLS) to detect aggregates in borderline solvents (e.g., THF).
- Reference solubility parameters (Hansen solubility parameters) to predict compatibility. For example, δD=18.5, δP=8.2, δH=4.5 MPa¹/² aligns with chloroform and dichloromethane .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
